molecular formula C15H14N2OS B3938748 5-(2,4-dimethyl-1,3-thiazol-5-yl)-8-methoxyquinoline

5-(2,4-dimethyl-1,3-thiazol-5-yl)-8-methoxyquinoline

Cat. No. B3938748
M. Wt: 270.4 g/mol
InChI Key: CDOGMVQAPRDURI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2,4-dimethyl-1,3-thiazol-5-yl)-8-methoxyquinoline, also known as DMQX, is a chemical compound that belongs to the quinoline family. DMQX has been extensively studied for its potential use in neuroscience research, particularly in the study of glutamate receptors. In

Mechanism of Action

5-(2,4-dimethyl-1,3-thiazol-5-yl)-8-methoxyquinoline acts as a competitive antagonist of the AMPA subtype of glutamate receptors. It binds to the receptor site and prevents the binding of glutamate, thereby inhibiting the excitatory response. This mechanism of action has been demonstrated in various in vitro and in vivo studies.
Biochemical and Physiological Effects:
5-(2,4-dimethyl-1,3-thiazol-5-yl)-8-methoxyquinoline has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that 5-(2,4-dimethyl-1,3-thiazol-5-yl)-8-methoxyquinoline inhibits the AMPA receptor-mediated calcium influx in neurons. In vivo studies have shown that 5-(2,4-dimethyl-1,3-thiazol-5-yl)-8-methoxyquinoline can reduce the severity of seizures in animal models of epilepsy. 5-(2,4-dimethyl-1,3-thiazol-5-yl)-8-methoxyquinoline has also been shown to have neuroprotective effects in animal models of stroke.

Advantages and Limitations for Lab Experiments

5-(2,4-dimethyl-1,3-thiazol-5-yl)-8-methoxyquinoline has several advantages for use in lab experiments. It is a potent and selective antagonist of the AMPA subtype of glutamate receptors, which makes it a valuable tool for studying the role of these receptors in various neurological disorders. 5-(2,4-dimethyl-1,3-thiazol-5-yl)-8-methoxyquinoline is also relatively stable and can be easily synthesized in the lab.
However, there are some limitations to the use of 5-(2,4-dimethyl-1,3-thiazol-5-yl)-8-methoxyquinoline in lab experiments. It has a relatively short half-life in vivo, which can limit its effectiveness in certain experiments. 5-(2,4-dimethyl-1,3-thiazol-5-yl)-8-methoxyquinoline also has a relatively low solubility in water, which can make it difficult to administer in certain experimental conditions.

Future Directions

There are several future directions for research on 5-(2,4-dimethyl-1,3-thiazol-5-yl)-8-methoxyquinoline. One area of interest is the development of more potent and selective AMPA receptor antagonists. Another area of interest is the use of 5-(2,4-dimethyl-1,3-thiazol-5-yl)-8-methoxyquinoline in the study of neurological disorders such as Alzheimer's disease and Parkinson's disease. 5-(2,4-dimethyl-1,3-thiazol-5-yl)-8-methoxyquinoline has also been studied for its potential use in the treatment of stroke and epilepsy, and further research in these areas is warranted.
Conclusion:
5-(2,4-dimethyl-1,3-thiazol-5-yl)-8-methoxyquinoline is a potent and selective antagonist of the AMPA subtype of glutamate receptors that has been extensively studied for its potential use in neuroscience research. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been well-documented. Further research on 5-(2,4-dimethyl-1,3-thiazol-5-yl)-8-methoxyquinoline is needed to fully understand its potential applications in the treatment of neurological disorders.

Scientific Research Applications

5-(2,4-dimethyl-1,3-thiazol-5-yl)-8-methoxyquinoline has been extensively studied for its potential use in neuroscience research, particularly in the study of glutamate receptors. Glutamate is the primary excitatory neurotransmitter in the brain, and its receptors have been implicated in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy. 5-(2,4-dimethyl-1,3-thiazol-5-yl)-8-methoxyquinoline is a potent antagonist of the AMPA subtype of glutamate receptors, which are involved in fast synaptic transmission in the brain.

properties

IUPAC Name

5-(8-methoxyquinolin-5-yl)-2,4-dimethyl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2OS/c1-9-15(19-10(2)17-9)12-6-7-13(18-3)14-11(12)5-4-8-16-14/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDOGMVQAPRDURI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C2=C3C=CC=NC3=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2,4-Dimethyl-1,3-thiazol-5-YL)-8-methoxyquinoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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